Atamestane

Description

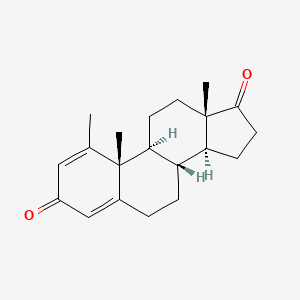

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

96301-34-7 |

|---|---|

Formule moléculaire |

C20H26O2 |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |

Clé InChI |

PEPMWUSGRKINHX-TXTPUJOMSA-N |

SMILES |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

SMILES isomérique |

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |

SMILES canonique |

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |

Apparence |

Solid powder |

Autres numéros CAS |

96301-34-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |

Origine du produit |

United States |

Mechanism of Action and Biochemical Research of Atamestane

Enzymatic Inhibition of Aromatase by Atamestane

This compound functions as an inhibitor of the aromatase enzyme, thereby interfering with estrogen synthesis. ontosight.ainih.govnih.govresearchgate.net Its inhibitory action has been characterized through various biochemical studies.

This compound is described as an irreversible inhibitor of estrogen biosynthesis. wikipedia.orgnih.govnih.govncats.io This irreversible inhibition is also referred to as mechanism-based inactivation or "suicide inhibition." caldic.compatsnap.com As a steroidal aromatase inactivator, this compound is structurally related to the natural substrate, 4-androstenedione. drugbank.comwikipedia.org It is thought to act as a false substrate for the aromatase enzyme, undergoing catalytic processing that leads to the formation of a reactive intermediate. caldic.comwikipedia.org This intermediate then binds irreversibly to the active site of the enzyme, causing its permanent inactivation. drugbank.comcaldic.comwikipedia.org This permanent binding necessitates the synthesis of new enzyme to restore aromatase function. drugbank.com

This compound is also characterized as a competitive inhibitor of aromatase. wikipedia.orgnih.govnih.govresearchgate.net It competes with the normal substrate of the enzyme complex, 4-androstene-3,17-dione (androstenedione), for binding to the active site of aromatase. researchgate.net Studies have evaluated the competitive inhibition of aromatase by this compound through dose-response analyses. oup.com

Research findings on the inhibitory potency of this compound have been reported. For instance, in one study using Ac-1 cells, this compound inhibited cell growth with an IC50 value of 60.4 ± 17.2 µM. nih.gov Another study reported an IC50 value of 1.8 ± 1.3 µM for this compound in vitro. nih.govchemsrc.com

An interactive data table summarizing some reported inhibition data for this compound:

| Cell Type/Assay | IC50 (µM) | Reference |

| Ac-1 cells (Growth Inhibition) | 60.4 ± 17.2 | nih.gov |

| In vitro | 1.8 ± 1.3 | nih.govchemsrc.com |

(Note: The interactivity of this table depends on the rendering environment.)

A key aspect of this compound's biochemical profile is its selectivity. Studies indicate that this compound is a selective aromatase inhibitor and generally lacks significant inhibitory effects on other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis. nih.govnih.govncats.io This selectivity is important as it suggests that this compound primarily targets estrogen synthesis without broadly disrupting the production of other steroid hormones. nih.govnih.govncats.io Research across various species, including mice, rats, rabbits, dogs, monkeys, and humans, has consistently shown that this compound does not inhibit other cytochrome P450-dependent enzymes of adrenal steroidogenesis. nih.govnih.gov This indicates a pure and specific action on aromatase. nih.govnih.gov

Competitive Binding Dynamics of this compound to Aromatase

Molecular Interactions of this compound with Aromatase Enzyme

As a steroidal inhibitor structurally similar to androstenedione (B190577), the natural substrate, this compound is expected to interact with the substrate-binding site of the aromatase enzyme. caldic.comwikipedia.orgmdpi.com The active site of aromatase is a cavity containing both hydrophobic and polar residues, as well as a heme group. mdpi.com While detailed molecular docking studies specifically for this compound were not extensively found in the provided context, the mechanism of irreversible inhibition implies a specific interaction where this compound is processed by the enzyme, leading to covalent binding within the active site. drugbank.comcaldic.comwikipedia.org This involves interaction with key amino acid residues within the binding pocket. nih.govresearchgate.net

Impact of this compound on Aromatase Protein Levels and Stability

Research has investigated the effects of aromatase inhibitors, including this compound, on aromatase protein levels and stability. Studies in human choriocarcinoma-derived JEG-3 cells showed a time-dependent increase in aromatase protein levels upon treatment with this compound, although to a lesser extent compared to non-steroidal aromatase inhibitors like fadrozole (B1662666), vorozole (B144775), and pentrozole. bioscientifica.comresearchgate.netnih.govbioscientifica.com This increase in protein levels was not blocked by cycloheximide, an inhibitor of protein synthesis, suggesting that the effect is mediated by stabilization of the enzyme and prevention of protein degradation rather than increased synthesis. bioscientifica.comresearchgate.netnih.govbioscientifica.com this compound appeared to block the rapid degradation of aromatase observed in JEG-3 cells after induction by forskolin (B1673556). bioscientifica.comnih.govbioscientifica.com

An interactive data table showing the effect of this compound on aromatase protein levels in JEG-3 cells:

| Inhibitor Type | Inhibitor Name | Effect on Aromatase Protein Levels (compared to control) | Mechanism Suggested | Reference |

| Steroidal | This compound | Time-dependent increase (less than non-steroidal AIs) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |

| Steroidal | 4-OHA | No significant effect | - | bioscientifica.comresearchgate.net |

| Non-steroidal | Fadrozole | Approximately fourfold increase (24h) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |

| Non-steroidal | Vorozole | Approximately fourfold increase (24h) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |

| Non-steroidal | Pentrozole | Approximately fourfold increase (24h) | Stabilization, reduced turnover | bioscientifica.comresearchgate.netnih.govbioscientifica.com |

(Note: The interactivity of this table depends on the rendering environment.)

Preclinical Research Studies of Atamestane

In Vitro Research Models for Atamestane Efficacy

In vitro studies provide controlled environments to examine the direct effects of this compound on cells and isolated enzyme systems nih.gov.

Cell Line Growth Inhibition Studies of this compound

Studies using cell lines have demonstrated the ability of this compound to inhibit cell growth, particularly in hormone-sensitive cancer cells. For instance, in Ac-1 cells, which are human estrogen receptor (ER) positive breast cancer cells stably transfected with aromatase, this compound inhibited cell growth in a dose-dependent manner nih.govnih.gov. The half-maximal inhibitory concentration (IC₅₀) for this compound in Ac-1 cells was reported as 60.4 ± 17.2 μM nih.govnih.gov. While this compound alone showed inhibitory effects, a combination of this compound and toremifene (B109984) (an antiestrogen) was found to be more effective in reducing Ac-1 cell viability in vitro than either drug alone nih.govnih.gov. This compound at 1 μM resulted in 99.55 ± 2.32% cell viability compared to a treated control, whereas the combination with toremifene at 1 μM resulted in 26.67 ± 1.57% cell viability nih.gov.

Enzyme Inhibition Kinetics in Isolated Systems with this compound

This compound functions as a competitive and irreversible inhibitor of aromatase, the enzyme responsible for estrogen biosynthesis wikipedia.orgnih.gov. Studies examining the enzyme inhibition kinetics of this compound in isolated systems, such as human placental microsomes, have characterized its interaction with the aromatase enzyme researchgate.net. This compound has been shown to cause time-dependent enzyme inhibition caldic.com. Compared to other aromatase inhibitors like formestane (B1683765) and plomestane (B1678897), this compound was found to be the slowest inactivator of the enzyme, with a half-life (t₁/₂) of 45.3 minutes caldic.com. This contrasts with formestane (t₁/₂ of 2.1 minutes) and plomestane (t₁/₂ of 13.1 minutes) caldic.com. In vitro studies have also investigated the influence of this compound on other enzyme systems, such as the 17-beta-hydroxysteroid reductase enzyme in human testicular tissue nih.gov. These studies demonstrated that this compound acts as a competitive inhibitor of 4-androsten-3,17-dione (B8810513) in its conversion to testosterone (B1683101) by this enzyme nih.gov.

In Vivo Preclinical Models for this compound Investigations

In vivo preclinical models have been crucial in evaluating the pharmacological action and efficacy of this compound in living organisms, particularly in the context of hormone-sensitive conditions wikipedia.orgnih.govinnovareacademics.in.

Animal Models of Hormone-Sensitive Conditions

Various animal models have been utilized to study the effects of this compound on conditions influenced by hormones, such as benign prostatic hyperplasia and breast cancer wikipedia.orgnih.gov.

Rodent models, including mice and rats, have been widely used in preclinical studies of this compound wikipedia.orgnih.govinnovareacademics.in. In rats, this compound has been shown to decrease pregnant mare serum gonadotropin-stimulated ovarian estrogen production and inhibit androstenedione-induced estrogenic effects like uterine growth nih.gov. Studies in ovariectomized rats bearing DMBA-induced tumors (a model for postmenopausal breast cancer) demonstrated that this compound effectively inhibited tumor growth researchgate.net. In SCID mice bearing Ac-1 xenografts (human ER-positive breast cancer cells with aromatase), this compound treatment resulted in slower tumor growth rates compared to control groups nih.govnih.gov. However, in this specific model, this compound alone was found to have a higher p-value compared to other treatments like tamoxifen (B1202) or toremifene, indicating a less significant difference in tumor growth inhibition compared to these agents nih.gov. The combination of toremifene plus this compound was as effective as toremifene or tamoxifen alone in inhibiting tumor growth in this mouse model nih.govnih.gov.

Primate models, such as monkeys, have also been used to evaluate the pharmacological action of this compound wikipedia.org. Studies in androstenedione-treated dogs and monkeys have shown that this compound is highly effective in inhibiting estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate, which is relevant to benign prostatic hyperplasia nih.govnih.gov. The metabolism of this compound has also been studied in cynomolgus monkeys, revealing similar metabolite patterns to those observed in humans, although some species- and sex-related differences were noted nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 57050 |

| Androstenedione (B190577) | 1222 |

| Testosterone | 6013 |

| Estrone (B1671321) | 5850 |

| Estradiol (B170435) | 5750 |

| Toremifene | 30337 |

| Tamoxifen | 27335 |

| Formestane | 11273 |

| Plomestane | 9904788 |

| Exemestane (B1683764) | 60198 |

| Letrozole (B1683767) | 3902 |

| Anastrozole (B1683761) | 2187 |

| Aromatase | 1142 |

| Dehydroepiandrosterone (B1670201) (DHEA) | 5881 |

| CGS 16949A | 2753 |

| Fadrozole (B1662666) | 60698 |

| Vorozole (B144775) | 5704 |

| Pentrozole | 9904788 |

Interactive Data Table: In Vitro Cell Viability in Ac-1 Cells

| Treatment | Concentration (μM) | Cell Viability (%) |

| Treated Control | - | 100 |

| This compound | 1 | 99.55 ± 2.32 |

| Toremifene | 1 | 53.43 ± 1.86 |

| Toremifene + this compound | 1 + 1 | 26.67 ± 1.57 |

Interactive Data Table: In Vitro Aromatase Inactivation Half-Life

| Aromatase Inhibitor | Enzyme Inactivation Half-Life (minutes) |

| Formestane | 2.1 |

| Plomestane | 13.1 |

| Exemestane | 13.9 |

| This compound | 45.3 |

Rodent Models for this compound Efficacy

Effects of this compound on Estrogen Production in Preclinical Models

This compound functions as a selective, competitive, and irreversible inhibitor of aromatase, thereby reducing estrogen biosynthesis. wikipedia.orgpharmakb.com Studies in various animal species, including mice, rats, rabbits, dogs, and monkeys, have evaluated its pharmacological action. nih.gov In these models, this compound has been shown to inhibit estrogen biosynthesis. nih.govresearchgate.net For instance, in intact female rats, sufficiently high doses of this compound were able to inhibit the growth of DMBA-induced mammary tumors, indicating a diminution of estrogen levels in the treated animals, as also suggested by decreased serum prolactin levels. researchgate.net

Evaluation of this compound on Organ Systems in Preclinical Contexts

Preclinical research has investigated the effects of this compound on several organ systems, particularly those sensitive to estrogen levels, such as bone, serum lipids, the uterus, and the prostate. ufrgs.braacrjournals.org

Ovariectomized (OVX) rat models are commonly used to study postmenopausal bone loss due to estrogen deficiency. researchgate.netnih.gov Preclinical studies have explored the effects of this compound on bone metabolism in these models. Significant positive effects on bone were noted with this compound treatment in OVX rats. researchgate.net Compared to OVX controls, lumbar vertebral and femoral bone mineral density (BMD), as well as mechanical strength and trabecular bone volume, were significantly greater in animals treated with this compound. researchgate.net These beneficial effects of this compound on bone in OVX rats were not reversed by the androgen receptor blocker flutamide (B1673489), suggesting the effect is likely related to estrogen deprivation rather than androgenic activity. researchgate.net

The impact of this compound on serum lipid profiles has also been examined in preclinical settings. In studies using OVX rats, this compound alone did not cause significant decreases in serum cholesterol and low-density lipoprotein (LDL) cholesterol. researchgate.net This finding contrasts with the effects observed when this compound was combined with other endocrine agents like toremifene or tamoxifen, which did lead to reductions in serum cholesterol and LDL cholesterol. researchgate.net

The uterus is a sensitive indicator of estrogenic activity in preclinical models. Studies have evaluated the effects of this compound on uterine weight and epithelium lining height. In OVX rats, this compound did not increase uterine weight or epithelium lining height. researchgate.net This suggests that this compound, as a pure aromatase inhibitor, effectively reduces estrogen levels without exhibiting estrogenic effects on the uterus, unlike some other endocrine agents such as toremifene and tamoxifen which did increase these parameters. researchgate.net In a xenograft model using ovariectomized SCID mice inoculated with human breast cancer cells transfected with aromatase, this compound treatment resulted in significantly lower mean uterine weight compared to mice treated with androstenedione (Δ⁴A), an estrogen precursor, indicating inhibition of estrogen synthesis or action. nih.gov

Estrogens are believed to play a role in the pathogenesis of benign prostatic hyperplasia (BPH). nih.govnih.gov Preclinical research has investigated this compound's effects in animal models of prostatic hyperplasia. In BPH animal models, this compound has demonstrated high effectiveness in inhibiting estrogen-induced hyperplastic changes in the fibromuscular stroma of the prostate. nih.gov This was observed in androstenedione-treated dogs and monkeys, where this compound was effective in reducing the hyperplastic effects stimulated by elevated estrogen levels resulting from the administration of the androgen precursor. nih.gov

Uterine End-Organ Effects of this compound in Preclinical Models

Combination Preclinical Studies with this compound and Other Endocrine Agents

Preclinical Effects of this compound and Combinations in OVX Rats

| Treatment Group | Bone Effects (vs. OVX Control) | Serum Cholesterol & LDL | Uterine Weight & Epithelium Height |

| This compound (ATA) | Significant positive effects | No significant decrease | No increase |

| Toremifene (TOR) | Significant positive effects | Significant decrease | Increased |

| Tamoxifen (TAM) | Significant positive effects | Significant decrease | Increased |

| ATA + TOR | Significant positive effects | Significant decrease | Increased (similar to TOR alone) |

| ATA + TAM | Significant positive effects | Significant decrease | Increased (similar to TAM alone) |

Based on data from preclinical studies in ovariectomized rats. researchgate.net

Effects on Uterine Weight in SCID Mice Xenograft Model

| Treatment Group | Mean Uterine Weight (mg) |

| Δ⁴A (Control) | 64 ± 3.2 |

| Toremifene | 31 ± 1.45 |

| This compound | 29 ± 12.55 |

| Toremifene + this compound | 44.8 ± 2.24 |

Mean uterine weights in ovariectomized SCID mice inoculated with aromatase-transfected human breast cancer cells. nih.gov

This compound with Selective Estrogen Receptor Modulators (SERMs)

Preclinical studies have investigated the effects of combining this compound with Selective Estrogen Receptor Modulators (SERMs), such as toremifene, in hormone-dependent breast cancer models. One study utilized an intratumoral aromatase xenograft model in ovariectomized female SCID mice, which mimics the postmenopausal hormone-dependent breast cancer setting. nih.govnih.gov In vitro experiments using human estrogen receptor (ER) positive breast cancer cells (Ac-1) stably transfected with aromatase demonstrated that this compound inhibited cell growth in a dose-dependent manner, with an IC50 value of 60.4 ± 17.2 μM. nih.govnih.gov Toremifene also inhibited the growth of Ac-1 cells in vitro, with an IC50 of 1 ± 0.3 μM, while tamoxifen had an IC50 of 1.8 ± 1.3 μM. nih.govnih.gov The combination of toremifene and this compound resulted in significantly lower cell viability (26.67 ± 1.57%) compared to either drug alone (this compound 1 μM: 99.55 ± 2.32% viability; Toremifene 1 μM: 53.43 ± 1.86% viability) or the control (p<0.001). nih.gov

| Treatment Group (In Vitro) | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 (Reference) |

| Tamoxifen | 1.8 ± 1.3 (IC50) | - |

| Toremifene | 1 ± 0.3 (IC50) | - |

| This compound | 60.4 ± 17.2 (IC50) | - |

| This compound | 1 | 99.55 ± 2.32 |

| Toremifene | 1 | 53.43 ± 1.86 |

| Toremifene + this compound | 1 + 1 | 26.67 ± 1.57 |

Evaluation of Antitumor Efficacy in this compound Combination Preclinical Studies

Preclinical studies have evaluated the antitumor efficacy of this compound in combination with SERMs using in vivo models. In the intratumoral aromatase xenograft model described above, ovariectomized female SCID mice bearing Ac-1 tumors were treated with this compound, toremifene, tamoxifen, or a combination of toremifene and this compound. nih.govnih.gov All treatments resulted in significantly lower mean tumor weights compared to the control group (p<0.001). nih.gov Toremifene alone led to significantly lower mean tumor weight than this compound alone. nih.gov However, there was no significant difference in mean tumor weights between the group treated with the combination of toremifene plus this compound and the group treated with toremifene alone (p=0.996). nih.gov This suggests that while the combination showed synergistic inhibition of cell proliferation in vitro, it may not provide additional antitumor benefit over toremifene alone in this specific in vivo model. nih.gov

| Treatment Group (In Vivo) | Mean Tumor Weight (mg) |

|---|---|

| Control | > 355.14 ± 17.76 (Sacrificed earlier) |

| This compound | 355.14 ± 17.76 |

| Toremifene | 74.83 ± 3.04 |

| Toremifene + this compound | 59.5 ± 2.98 |

| Tamoxifen | - (As effective as Toremifene or Toremifene + this compound) nih.govnih.gov |

Preclinical Assessment of this compound's Anti-inflammatory Effects

Preclinical investigations have explored the potential anti-inflammatory effects of this compound. One study involving whole-cell fungal-mediated transformation of metenolone acetate (B1210297) identified this compound as a major product. nih.gov In this study, this compound demonstrated a good inhibition of TNF-α production, showing 71.0 ± 7.2% inhibition. nih.gov This suggests a potential role for this compound in modulating inflammatory responses by reducing the production of pro-inflammatory cytokines like TNF-α. nih.gov

| Compound | Inhibition of TNF-α Production (%) |

|---|---|

| Metenolone Acetate | 62.5 ± 4.4 |

| This compound | 71.0 ± 7.2 |

Clinical Research Studies of Atamestane

Early Phase Clinical Investigations of Atamestane

Early phase clinical investigations of this compound evaluated its pharmacological action and effects in humans, including male volunteers and patients with benign prostatic hyperplasia (BPH) nih.govnih.gov. These studies indicated that this compound induces a dose-dependent reduction in serum estrogen concentrations nih.gov. In normal men, a low dose of 0.4 mg/kg of this compound was shown to decrease serum estradiol (B170435) levels by approximately 50%, while a dosage of 1 mg/kg resulted in a decrease of 53–68% tandfonline.com. In BPH patients, a dosage of 10 mg/kg day-1 decreased plasma estradiol by 65% and estrone (B1671321) by 70–80% tandfonline.com. These early studies suggested that this compound is a selective and highly effective steroidal aromatase inhibitor nih.govnih.gov.

Phase II Clinical Research for this compound

Phase II clinical research for this compound included studies in both benign prostatic hyperplasia and breast cancer.

Benign Prostatic Hyperplasia (BPH) Clinical Research with this compound

Clinical research investigated the potential of this compound as a treatment for benign prostatic hyperplasia, a condition influenced by hormonal balance nih.govnih.govtandfonline.com.

Studies in patients with BPH demonstrated that this compound significantly reduced serum concentrations of estradiol and estrone tandfonline.comnih.gov. For instance, a double-blind, placebo-controlled study involving 292 BPH patients treated with either 100 mg or 300 mg of this compound daily for 48 weeks showed a significant reduction in serum estradiol and estrone levels with both doses tandfonline.comnih.gov. Another double-blind study with 160 BPH patients treated with 400 mg of this compound daily for 48 weeks reported a decrease in mean estradiol levels by approximately 40% and estrone by 60% nih.govauajournals.org.

Despite the observed reduction in estrogen levels, these studies did not consistently demonstrate a significant improvement in the clinical symptoms of BPH compared to placebo tandfonline.comnih.govoup.com. An open multicenter study noted some reduction in symptoms like daytime voiding frequency, nocturia, peak flow, residual urine, and prostatic volume, but these changes did not reach statistical significance tandfonline.com. The double-blind placebo-controlled study with 292 patients found that while clinical symptoms improved in all treatment groups (including placebo), the effect of active treatment with this compound did not exceed that of placebo after 48 weeks nih.gov. Similarly, the study with 160 patients found no difference in clinical parameters between the this compound and placebo groups nih.govauajournals.org.

Clinical research in BPH patients treated with this compound also examined the effects on androgen concentrations. Studies indicated that while this compound effectively reduced estrogen levels, it led to a counter-regulatory increase in peripheral androgen concentrations tandfonline.comnih.govnih.gov. The double-blind study with 292 patients showed a slight, dose-dependent increase in peripheral androgen concentration nih.gov. The study with 160 patients reported that the testosterone (B1683101) concentration increased by more than 40%, and dihydrotestosterone (B1667394) increased by 30% nih.govauajournals.org. This increase in androgen levels was suggested as a possible explanation for the lack of significant clinical improvement in BPH symptoms, potentially counterbalancing the positive effects of estrogen reduction tandfonline.comnih.govauajournals.org.

Evaluation of Estrogen Reduction and Clinical Outcomes in BPH

Phase III Clinical Research for this compound in Advanced Breast Cancer

This compound advanced to Phase III clinical research for the treatment of advanced breast cancer in postmenopausal women with receptor-positive disease ascopubs.orgonclive.comnih.govascopubs.org. A multinational, randomized, double-blind, controlled Phase III trial compared the combination of this compound plus toremifene (B109984) with letrozole (B1683767) alone ascopubs.orgonclive.comnih.govascopubs.org. The study aimed to assess whether the combination of a steroidal aromatase inhibitor (this compound) and a selective estrogen receptor modulator (toremifene) could improve upon the time to disease progression achieved with letrozole ascopubs.orgnih.govascopubs.org.

The results of this Phase III study indicated that the median time to progression was identical in both treatment arms, at 11.2 months ascopubs.orgnih.govascopubs.org. The hazard ratio for TTP (Letrozole/Atamestane + Toremifene) was 1.00 (95% CI, 0.92 to 1.08), indicating no statistically significant difference between the two groups ascopubs.orgnih.govascopubs.org. Median time to treatment failure was similar, with 9.24 months for the this compound plus toremifene arm and 10.44 months for the letrozole arm nih.gov. The objective response rate was 30% in the this compound plus toremifene group and 36% in the letrozole group ascopubs.orgnih.govascopubs.org.

Here is a summary of key efficacy outcomes from the Phase III trial:

| Endpoint | This compound + Toremifene | Letrozole | Hazard Ratio (95% CI) | P-value |

| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | < 0.92 |

| Median Time to Treatment Failure (months) | 9.24 | 10.44 | 0.99 (0.92–1.06) | - |

| Objective Response Rate (%) | 30 | 36 | - | < 0.1 |

| Overall Survival (Hazard Ratio) | - | - | 0.98 (0.87–1.11) | - |

Comparison of this compound Combinations with Standard Therapies

This compound and Toremifene Combination Research

A multinational, randomized, double-blind, double-dummy phase III clinical trial investigated the combination of this compound and toremifene against letrozole in postmenopausal women with receptor-positive advanced breast cancer onclive.comresearchgate.netascopubs.orgnih.govascopubs.org. The rationale behind combining this compound, a steroidal aromatase inhibitor, with toremifene, a selective estrogen receptor modulator (SERM), was to achieve a more complete estrogen blockade researchgate.netascopubs.orgmedpath.comveeva.com. This study included 865 patients, with 434 assigned to the this compound (500 mg/day) plus toremifene (60 mg/day) arm and 431 to the letrozole (2.5 mg/day) arm researchgate.netascopubs.orgnih.govascopubs.org.

Comparative Efficacy Research with Letrozole

The phase III trial comparing this compound plus toremifene to letrozole aimed to determine if the combination therapy could improve upon the time to disease progression achieved with letrozole alone researchgate.netascopubs.orgveeva.com. The study found that the median time to progression (TTP) was identical in both treatment arms, measuring 11.2 months onclive.comresearchgate.netascopubs.orgnih.govascopubs.org. The hazard ratio for TTP (letrozole/Atamestane + toremifene) was 1.00, with a 95% confidence interval of 0.92 to 1.08 researchgate.netascopubs.orgnih.govascopubs.org. This indicated that the combination of this compound and toremifene was equally effective as letrozole as a first-line therapy for advanced breast cancer in terms of TTP researchgate.netascopubs.orgnih.govascopubs.org.

Research on Time to Progression (TTP) and Overall Survival in this compound Trials

A phase II study involving 120 women with advanced breast cancer who had progressed on tamoxifen (B1202) reported a TTP of 7 months with this compound monotherapy ascopubs.org.

The following table summarizes key time-to-event data from the phase III trial:

| Endpoint | This compound + Toremifene | Letrozole | Hazard Ratio (LET/ATA+TOR) (95% CI) | P-value |

| Time to Progression | 11.2 months | 11.2 months | 1.00 (0.92–1.08) | < 0.92 |

| Time to Treatment Failure | 9.24 months | 10.44 months | 0.99 (0.92–1.06) | < 0.70 |

| Overall Survival | Not reached (Median) | Not reached (Median) | 0.98 (0.87–1.11) | Not specified |

Note: This table is intended to be interactive.

Objective Response Rates in this compound Clinical Trials

Objective response rate (ORR) was another secondary objective in the phase III trial comparing this compound plus toremifene to letrozole researchgate.netascopubs.orgnih.govascopubs.org. In this study, objective response occurred in 30% of patients receiving this compound plus toremifene and in 36% of patients receiving letrozole onclive.comresearchgate.netascopubs.orgnih.govascopubs.org. The difference in ORR between the two groups was not statistically significant (P < 0.1) researchgate.netascopubs.orgnih.govascopubs.org.

Investigational Use of this compound in Other Neoplasms and Hormone-Dependent Conditions

This compound has been studied in clinical trials for conditions beyond advanced breast cancer. It has been investigated in trials studying the treatment of breast cancer, breast neoplasms, and hormone-dependent neoplasms medpath.comveeva.comnih.govmedpath.com. This compound is listed as having 2 investigational indications nih.gov.

Research has also explored the potential role of aromatase inhibitors like this compound in other hormone-dependent conditions, such as benign prostatic hyperplasia jci.org.

Research on this compound in Frailty and Age-Related Hormonal Decline

Research has explored the potential of this compound in addressing age-related hormonal decline and frailty in elderly men. A double-blind, randomized, controlled trial investigated the effects of this compound, dehydroepiandrosterone (B1670201) (DHEA), and their combination on physical frailty in 100 independently living men aged 70 years and over with low scores on strength tests oup.comnih.govresearchgate.netoup.comdntb.gov.ua. The study hypothesized that hormone replacement might improve frailty by increasing lean body mass and muscle strength, decreasing fat mass, and improving subjective quality of life oup.comnih.govresearchgate.netoup.com.

Participants were randomized to receive this compound (100 mg/d) and placebo, DHEA (50 mg/d) and placebo, a combination of this compound (100 mg/d) and DHEA (50 mg/d), or two placebo tablets for 36 weeks oup.comnih.govresearchgate.netoup.com. Physical frailty was assessed using a specific test battery including isometric grip strength, leg extensor power, and physical performance oup.comnih.govresearchgate.netoup.com.

The results of this trial indicated no significant differences between the treatment arms (this compound, DHEA, or combination) and the placebo group in any of the outcome measurements related to physical frailty, muscle strength, and functional performance after the intervention oup.comnih.govresearchgate.netoup.com. The study concluded that the results did not support the hypothesis that hormone replacement with DHEA and/or this compound might improve the course of frailty oup.comnih.govresearchgate.netoup.com. Treatment with this compound 100 mg once daily did result in a 40% increase in total testosterone levels after 36 weeks in this study researchgate.net.

Effects on Testosterone Levels in Elderly Men

Studies have investigated the impact of this compound on hormone levels in elderly men. An alternative strategy to increase endogenous testosterone secretion is the use of an aromatase inhibitor like this compound, which has been shown to result in a 30–50% increase in testosterone levels in elderly men. oup.com One study reported that treatment with this compound at a dose of 100 mg once daily led to a 40% increase in total testosterone levels after 36 weeks. researchgate.netnih.gov

Impact on Physical Frailty Markers

The potential of this compound to improve physical frailty markers in elderly men has been examined in clinical trials. Frailty is an age-related state characterized by reduced physiological reserves, often associated with decreased muscle strength, impaired mobility, and poor endurance. oup.comnih.gov Research has suggested that the age-related decline in androgens might contribute to the development of frailty. oup.com

A double-blind, randomized, controlled trial, known as the Zoetermeer Study, investigated the effects of daily oral this compound (100 mg/day) and/or dehydroepiandrosterone (DHEA) in independently living men aged 70 and over with low scores on strength tests. oup.comoup.comisrctn.com The study included 100 participants, with 83 completing the 36-week intervention. oup.comoup.com Physical frailty was assessed using a battery of tests including isometric grip strength, leg extensor power, and physical performance. oup.comoup.com

Despite the observed increase in testosterone levels with this compound treatment, the study found no differences in any of the physical frailty outcome measurements between the treatment arms (this compound alone, DHEA alone, combined this compound and DHEA) and the placebo group after the intervention. oup.comoup.com These results did not support the hypothesis that hormone replacement with DHEA and/or this compound would improve the course of frailty. oup.comoup.com Similarly, another study reported a comparable increase in testosterone levels with anastrozole (B1683761) in elderly men with borderline low testosterone, also without effects on body composition and strength. nih.gov

Table 1: Effects of this compound on Hormonal Parameters in Elderly Men

| Parameter | Change with this compound (100 mg/d, 36 weeks) | Source |

| Total Testosterone | +40% | researchgate.netnih.gov |

Table 2: Impact of this compound on Physical Frailty Markers (Zoetermeer Study)

| Outcome Measurement | Difference vs. Placebo (after 36 weeks) | Source |

| Isometric Grip Strength | No significant difference | oup.comoup.com |

| Leg Extensor Power | No significant difference | oup.comoup.com |

| Physical Performance | No significant difference | oup.comoup.com |

Discontinuation of Clinical Development for this compound

Clinical development of this compound was discontinued (B1498344). researchgate.netncats.io

Analysis of Efficacy Data Leading to Discontinuation

This compound had reached Phase III clinical trials for the treatment of breast cancer and Phase II for benign prostatic hyperplasia. ncats.ionih.gov However, it was discontinued from development after an 865-patient trial in breast cancer showed no improvement in efficacy over letrozole. ncats.io

A multinational randomized, double-blind, double-dummy Phase III clinical trial compared this compound (500 mg/day) combined with toremifene (60 mg/day) against letrozole (2.5 mg/day) in postmenopausal women with estrogen and/or progesterone (B1679170) receptor-positive advanced breast cancer. researchgate.net The primary endpoint was time to progression (TTP). researchgate.net The study randomized 865 patients (434 to the this compound + toremifene arm and 431 to the letrozole arm). researchgate.net The median TTP was identical in both arms at 11.2 months. researchgate.net The objective response rate was 30% in the this compound + toremifene arm and 36% in the letrozole arm, a difference that was not statistically significant. researchgate.net The results of this trial did not support the use of the combination of this compound and toremifene in preference to letrozole.

In the context of benign prostatic hyperplasia, a double-blind study involving 160 patients randomized to receive either placebo or this compound (400 mg daily for 48 weeks) showed no difference in clinical parameters between the two groups. nih.gov While this compound decreased mean estradiol and estrone levels and increased testosterone and dihydrotestosterone concentrations, the counter-regulatory increase in androgens may have counterbalanced any positive effect of estrogen decrease on intraprostatic homeostasis. nih.gov

Comparison with Established Aromatase Inhibitors

This compound is described as a potent, specific steroidal irreversible inactivator of aromatase, considered comparable in efficacy to other third-generation aromatase inhibitors in clinical use, such as letrozole, anastrozole, and exemestane (B1683764). However, the Phase III trial in advanced breast cancer demonstrated that the combination of this compound and toremifene did not improve time to progression compared to letrozole alone. researchgate.net

In initial laboratory studies comparing the inhibitory potency of several steroidal aromatase inhibitors, this compound showed a lower IC50 value (20.3 nM) compared to exemestane (42.5 nM) and formestane (B1683765) (43.7 nM), suggesting higher initial potency in coincubation studies with the substrate. caldic.com However, in preincubation studies with the enzyme, which assess time-dependent inhibition, this compound was the slowest inactivator with a half-life (t1/2) of 45.3 min, compared to formestane (2.1 min) and exemestane (13.9 min). caldic.com this compound and plomestane (B1678897) demonstrated high affinity for the enzyme, with Ki values of 2.0 nM and 0.7 nM, respectively, compared to exemestane (26.0 nM) and formestane (29.0 nM). caldic.com

Unlike the steroidal aromatase inhibitor exemestane, which has a potent androgenic metabolite, the metabolites of this compound are nonandrogenic and only weak aromatase inhibitors.

Table 3: Comparison of this compound (ATA) + Toremifene (TOR) vs. Letrozole (LET) in Advanced Breast Cancer

| Endpoint | ATA + TOR (N=434) | LET (N=431) | Hazard Ratio (LET/ATA+TOR) (95% CI) | p-value | Source |

| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | <0.92 | researchgate.net |

| Objective Response Rate (%) | 30 | 36 | - | <0.1 | researchgate.net |

Table 4: In Vitro Comparison of Steroidal Aromatase Inhibitors

Pharmacokinetics and Pharmacodynamics Research of Atamestane

Pharmacokinetic Profiles of Atamestane

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and eliminated by the body. Research into this compound has explored these processes.

Absorption and Distribution Research of this compound

While specific detailed data on the absorption rate, bioavailability, and volume of distribution of this compound is not extensively detailed in the immediately available search results, pharmacokinetic studies generally investigate how a drug moves from its administration site into the bloodstream (absorption) and subsequently throughout the body's tissues and organs (distribution). youtube.commhmedical.com Some studies involving this compound have utilized oral or intramuscular administration routes. nih.gov

Elimination Pathways of this compound

The elimination of this compound primarily occurs through metabolism. Studies have shown that this compound is rapidly and extensively metabolized across different species, including rats, cynomolgus monkeys, and humans. nih.gov Two main metabolic pathways have been identified. One pathway involves the action of 17 beta-hydroxysteroid dehydrogenase. The second pathway includes hydroxylation of the 1-methyl group, followed by the action of 5 beta-reductase, and subsequent hydroxylation at position C-6. nih.gov Metabolites of this compound have been detected in plasma, urine, and bile (in rats). nih.gov While this compound undergoes significant metabolism, some of its identified metabolites have been found to retain pharmacological activity, although their potency is less marked than the parent compound. nih.gov

Pharmacodynamic Effects of this compound

Pharmacodynamics focuses on the effects of a drug on the body. This compound functions as a steroidal aromatase inhibitor, blocking the production of estrogen. wikipedia.orgpharmakb.com Its inhibition of aromatase is characterized as selective, competitive, and irreversible. wikipedia.orgpharmakb.com

Estrogen Suppression in Plasma and Tissues by this compound

Research has demonstrated that this compound effectively suppresses estrogen levels in plasma. In studies involving men with benign prostatic hyperplasia (BPH), treatment with this compound led to significant reductions in serum estrogen concentrations. nih.govnih.gov Specifically, studies reported a decrease in mean estradiol (B170435) levels by approximately 40% and estrone (B1671321) levels by 60%. nih.gov These reductions in serum estradiol and estrone were observed with daily doses of both 100 mg and 300 mg of this compound. nih.gov

Table 1: Impact of this compound on Serum Estrogen Levels in Men with BPH

| Hormone | Approximate Reduction in Serum Concentration | Source |

| Estradiol | 40% | nih.gov |

| Estrone | 60% | nih.gov |

Impact on Androgen Concentrations by this compound

Table 2: Impact of this compound on Serum Androgen Levels in Men with BPH

| Hormone | Approximate Increase in Serum Concentration | Source |

| Testosterone (B1683101) | > 40% | nih.gov |

| Dihydrotestosterone (B1667394) | 30% | nih.gov |

Effects on Pituitary-Hypothalamic Axis Counterregulation by this compound

This compound has been shown to inhibit estrogen-related negative feedback on the pituitary-hypothalamic axis. nih.govmedchemexpress.com The extent and consequences of this induced counterregulation exhibit significant sex- and species-specific differences. nih.govmedchemexpress.com

Pharmacokinetic and Pharmacodynamic Interactions of this compound with Concomitant Medications

Studies have investigated potential interactions between this compound and other medications, particularly selective estrogen receptor modulators (SERMs). aacrjournals.orgresearchgate.net

Interactions with Selective Estrogen Receptor Modulators (SERMs)

Research suggests that coadministration of SERMs with steroidal aromatase inhibitors like this compound may not significantly affect the pharmacokinetics or pharmacodynamics of the steroidal aromatase inhibitor. aacrjournals.orgresearchgate.net

This compound and Toremifene (B109984) Pharmacokinetic/Pharmacodynamic Interactions

A German pharmacokinetic study involving 12 healthy postmenopausal women evaluated the interaction between this compound and Toremifene. This study found no significant effect of Toremifene on the mean area under the curve (AUC) or maximum concentration (Cmax) of this compound. aacrjournals.orgresearchgate.net Similarly, the steroidal aromatase inhibitor did not appear to alter the pharmacokinetics of the SERM. aacrjournals.org A phase III study comparing this compound plus Toremifene versus Letrozole (B1683767) in advanced breast cancer also noted no significant change in plasma levels of either this compound or Toremifene when given in combination. researchgate.net

This compound and Tamoxifen (B1202) Pharmacokinetic/Pharmacodynamic Interactions

While direct studies specifically on this compound and Tamoxifen interactions were not prominently found in the search results, related research on the interaction between the steroidal aromatase inhibitor Exemestane (B1683764) and Tamoxifen provides some context. A pilot study found that coadministration of Tamoxifen did not significantly affect the pharmacokinetics or pharmacodynamics of Exemestane in postmenopausal women with metastatic breast cancer. aacrjournals.orgnih.gov Plasma concentrations of Exemestane and suppression of plasma estrogen concentrations (estradiol, estrone, and estrone sulfate) remained largely unchanged when Tamoxifen was added. aacrjournals.orgnih.gov Studies also indicated that the steroidal aromatase inhibitor did not affect the pharmacokinetics of Tamoxifen or its metabolites. aacrjournals.org This body of evidence suggests that the type of aromatase inhibitor (steroidal vs. nonsteroidal) may influence the interaction with SERMs, affecting the AI's pharmacokinetics but not the SERM's. aacrjournals.org

Dose-Response Relationships in this compound Pharmacodynamic Studies

In vivo studies, such as those using Ac-1 xenografts in mice, have demonstrated dose-dependent reductions in tumor weights with this compound treatment. nih.gov Dose-response studies were conducted to determine effective doses for further investigation. nih.gov The concept of dose-response relationships in pharmacodynamics involves examining how the effect of a drug changes with increasing concentrations or doses, typically represented by dose-response curves that illustrate parameters like efficacy (Emax) and potency (EC50 or ED50). mhmedical.commsdmanuals.comslideshare.netpharmacologyeducation.org

In Vitro to In Vivo Correlation in this compound Pharmacokinetic/Pharmacodynamic Research

Research has included both in vitro and in vivo studies to understand the effects of this compound. For example, in vitro studies using Ac-1 cells examined the growth inhibitory effects of this compound, showing dose-dependent inhibition. nih.gov These in vitro findings complement in vivo studies that evaluate the effects of this compound on tumor growth in animal models. nih.gov Bridging the understanding between in vitro and in vivo results is a crucial aspect of pharmacokinetic and pharmacodynamic research, helping to translate findings from laboratory settings to living organisms. msdmanuals.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 57050 |

| Toremifene | 3005573 |

| Tamoxifen | 2733526 |

| Exemestane | 443931 |

| Letrozole | 3909 |

| Raloxifene | 5035 |

| Androstenedione (B190577) | 6007 |

Data Tables

Based on the available search results, detailed quantitative data suitable for comprehensive interactive tables across all sections is limited. However, the following markdown table summarizes the pharmacokinetic interaction findings between this compound and Toremifene:

| Study Location | Subjects | This compound Effect on Toremifene PK | Toremifene Effect on this compound PK (AUC, Cmax) | Citation |

| Germany | 12 healthy postmenopausal women | No significant change | No significant effect | aacrjournals.orgresearchgate.net |

Metabolism and Metabolite Research of Atamestane

Metabolic Pathways of Atamestane

The metabolism of this compound primarily proceeds through two main routes. nih.gov One pathway involves the action of 17 beta-hydroxysteroid dehydrogenase, while the other includes hydroxylation of the 1-methyl group, followed by the involvement of 5 beta-reductase and subsequent hydroxylation at the C-6 position. nih.gov

Role of 17 Beta-Hydroxysteroid Dehydrogenase in this compound Metabolism

17 beta-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of enzymes crucial for steroid metabolism, catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org These enzymes regulate the availability of active steroid hormones by catalyzing reduction or oxidation reactions at the 17-beta position. bioscientifica.com In the context of this compound metabolism, 17β-HSD activity represents one of the principal metabolic routes. nih.gov While 17β-HSDs are known to act on various steroids, including the interconversion of androstenedione (B190577) and testosterone (B1683101) or estrone (B1671321) and estradiol (B170435), their specific role in the transformation of this compound involves modifying the steroid structure at the 17-beta position. wikipedia.org

Hydroxylation of the 1-Methyl Group in this compound Metabolism

Hydroxylation of the 1-methyl group is a key step in one of the primary metabolic pathways of this compound. nih.gov This process involves the addition of a hydroxyl group to the methyl substituent located at position 1 of the this compound structure. Such hydroxylation reactions on carbon centers are common in drug metabolism and are often catalyzed by cytochrome P450 enzymes. ias.ac.in Following this hydroxylation, subsequent metabolic steps involving 5 beta-reductase and further hydroxylation at C-6 occur in this pathway. nih.gov

5 Beta-Reductase Activity in this compound Metabolism

5 beta-reductase, also known as 3-oxo-5 beta-steroid delta 4-dehydrogenase, is an enzyme involved in steroid metabolism. nih.gov It catalyzes the reduction of a double bond at the 4-5 position in steroids, resulting in a 5β configuration. nih.govwikipedia.org In the metabolic pathway of this compound that is initiated by 1-methyl hydroxylation, 5 beta-reductase activity follows the hydroxylation step. nih.gov This enzyme's action contributes to the structural modification of the this compound metabolite, influencing its further transformations and eventual elimination. nih.gov

Hydroxylation at C-6 Position in this compound Metabolism

Hydroxylation at the C-6 position is another significant metabolic reaction observed in one of the main pathways of this compound metabolism. nih.gov This hydroxylation occurs subsequent to the 1-methyl hydroxylation and 5 beta-reductase activity. nih.gov The addition of a hydroxyl group at the C-6 position further modifies the steroidal structure of the this compound metabolite. nih.gov Hydroxylation at various positions on steroid molecules is a common metabolic transformation mediated by enzymes such as cytochrome P450 monooxygenases. beilstein-journals.orgmdpi.com

Identification and Characterization of this compound Metabolites

The identification and characterization of this compound metabolites have been undertaken to understand its biotransformation and disposition in the body. nih.gov Major metabolites observed in humans have been isolated and identified through various analytical techniques. nih.gov Some of the identified metabolites have been reported to retain some pharmacological activity, although generally less potent than the parent compound. nih.gov

Analytical Methodologies for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including steroid metabolites. nih.govdshs-koeln.dethermofisher.com For GC/MS analysis, metabolites often require chemical derivatization to increase their volatility and thermal stability. thermofisher.com This typically involves steps such as methoximation of carbonyl groups and silylation of polar functional groups like hydroxyl, carboxyl, and amine groups. thermofisher.com GC/MS provides high chromatographic separation power and reproducible retention times. thermofisher.com Crucially, Electron Ionization (EI) in GC/MS generates characteristic and reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification. thermofisher.com GC/MS has been employed in the identification of this compound metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds, including complex molecules like steroid metabolites. nih.govpatsnap.comnih.govnih.govyoutube.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized in metabolite research. While 1D 1H NMR can identify some simple metabolites, 2D NMR approaches are often necessary for metabolites present at lower concentrations or those with more complex structures due to signal overlap in 1D spectra. nih.govresearchgate.net Techniques like 2D 1H chemical shift correlated spectroscopy (COSY) provide crucial information about coupled protons, aiding in the determination of metabolite structures. nih.gov NMR analysis has been instrumental in the structural determination of this compound metabolites. nih.govpatsnap.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used for separating, identifying, and quantifying components in a mixture. Preparative HPLC has been specifically used to isolate major this compound metabolites from biological samples, such as urine pools from treated monkeys, before their identification by techniques like GC/MS and NMR. nih.gov HPLC offers advantages in separating less volatile or thermally labile compounds compared to GC. dshs-koeln.de

Pharmacological Activity of this compound Metabolites

Research has indicated that some metabolites of this compound retain pharmacological activity, although often less potent than the parent compound. nih.gov

Aromatase Inhibitory Activity of this compound Metabolites

This compound is known for its activity as a selective, competitive, and irreversible aromatase inhibitor, blocking the conversion of androgens to estrogens. wikipedia.orgpharmakb.comnih.gov Studies have investigated whether its metabolites also exhibit aromatase inhibitory activity. While some metabolites have been identified as having pharmacological activity, this activity is generally less marked than that of this compound itself. nih.gov The extent of aromatase inhibitory activity among specific this compound metabolites varies and is a subject of ongoing research.

Other Biological Activities of this compound Metabolites

Beyond aromatase inhibition, some this compound metabolites have demonstrated other biological activities. nih.govnih.gov

Anti-TNF-alpha Production by this compound Metabolites

Certain this compound metabolites have shown activity in inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). patsnap.comnih.gov TNF-α is a cytokine involved in inflammatory processes. mdpi.comfrontiersin.org Research involving fungal-mediated transformations of related compounds, which can produce metabolites also found in mammalian systems, has identified specific metabolites with potent activity against TNF-α production. For instance, one metabolite significantly inhibited TNF-α production compared to the substrate. patsnap.comnih.gov Other metabolites also demonstrated good inhibitory effects on TNF-α production. patsnap.comnih.gov This suggests a potential role for this compound metabolites in modulating inflammatory responses.

Species-Specific Differences in this compound Metabolism

Studies on the metabolism of this compound in rats, cynomolgus monkeys, and humans have revealed both similarities and species-specific differences in metabolite patterns. nih.gov While the principal metabolic routes are conserved, variations in the extent and consequences of metabolic transformations, particularly concerning the counter-regulation of the pituitary-hypothalamic axis, have been observed across species. nih.govnih.gov These differences underscore the importance of considering species when studying this compound metabolism and its effects.

Biocatalytic Transformation of this compound

Biocatalytic transformation methods have been employed to synthesize this compound and its derivatives, as well as to study the metabolic fate of related compounds. For example, this compound has been synthesized through Fusarium lini-mediated transformation of metenolone acetate (B1210297). nih.govresearchgate.netresearchgate.net This biocatalytic process involves hydroxylation, dehydrogenation, and reduction reactions. nih.govresearchgate.net Studies have also explored the biocatalytic transformation of other steroidal drugs, yielding derivatives with potential pharmacological activities, including aromatase inhibition. researchgate.netjustia.com These findings demonstrate the utility of biocatalysis in generating this compound and its analogs and provide insights into potential metabolic pathways that could occur in biological systems.

Biocatalytic Transformation of this compound Precursors

| Microorganism | Substrate | Product(s) | Reactions Catalyzed | Reference |

| Fusarium lini | Metenolone Acetate | This compound (major product), various hydroxylated, dehydrogenated, and reduced derivatives. | Hydroxylation, Dehydrogenation, Reduction | nih.govresearchgate.netresearchgate.net |

| Fusarium lini | This compound | 14α-hydroxy-1-methylandrosta-1,4-diene-3,17-dione | Hydroxylation | justia.com |

| Glomerella fusarioides | Drostanolone Enanthate | 2-methylandrosta-12β,17β-dihydroxy-1,4-diene-3-one, 2α-methyl-9α,17β-dihydroxy-5α-androstan-3-one | Hydroxylation, Dehydrogenation | justia.com |

| Glomerella fusarioides | Exemestane (B1683764) | 6-methylene-3α,7β,17β-trihydroxy-5β-androstane, 11α,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one | Hydroxylation, Reduction | justia.com |

Structure Activity Relationships and Design Research of Atamestane

Structural Features Essential for Atamestane's Aromatase Inhibition

The inhibitory activity of steroidal aromatase inhibitors like this compound is closely linked to specific structural features that allow them to interact with the enzyme's active site. A key feature for high affinity is the planarity of the A ring in the steroid structure, such as that found in compounds with a 4-ene or 1,4-diene structure. wikipedia.orgresearchgate.netcore.ac.uk The preferred anellation of the A and B ring junction, specifically the 5α-epimers, also enhances binding affinity. researchgate.net The presence of either apolar or polar substituents at the C-4, C-6, and C-7 carbons can further influence the inhibitor's interaction with the enzyme. researchgate.net While the C-3 carbonyl group is often present in substrates like androstenedione (B190577), research indicates it is not essential for anti-aromatase activity, and compounds lacking this group can still be potent inhibitors, suggesting that a 3,4-double bond or a 3,4-epoxide group can provide the necessary A-ring planarity. core.ac.uk The structure of the D-ring is also considered critical for binding. researchgate.netcore.ac.uk

Synthetic Approaches to this compound and Analogues

Biocatalysis in this compound Synthesis

Biotransformation, utilizing microbial or plant cell cultures, has emerged as a method for synthesizing new analogues of bioactive steroids, including this compound. patsnap.comresearchgate.netresearchgate.net For instance, the biotransformation of this compound with Fusarium lini has yielded a new metabolite, 14α-hydroxy-1-methylandrosta-1,4-diene-3,17-dione. justia.com Biocatalysis can introduce hydroxylations, dehydrogenations, and reductions to the steroid structure. researchgate.netpatsnap.com Studies have shown that certain fungi, like F. lini, can selectively catalyze dehydrogenation reactions. researchgate.netpatsnap.com This approach offers a potential method for creating novel compounds with modified structures and potentially altered anti-aromatase activity. patsnap.comjustia.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Aromatase Inhibitors Including this compound

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish mathematical models that correlate the structural parameters of compounds with their biological activity, such as aromatase inhibition. These studies aim to identify the critical steric and electronic features of inhibitors that contribute to their potency. researchgate.netsums.ac.ir For aromatase inhibitors, QSAR approaches often utilize 2D and 3D descriptors, pharmacophore models, and molecular docking simulations. researchgate.netsums.ac.irinsilico.eu

QSAR models for aromatase inhibitors, including steroidal types like this compound, have revealed that factors such as hydrophobic contact and, for some non-steroidal inhibitors, nitrogen-heme-iron coordination, are primary determinants of inhibition potency. researchgate.net Studies using SMILES-based descriptors have also been used to build predictive QSAR models for a large set of aromatase inhibitors, providing insights into the structural constituents that influence activity. insilico.eu These models can aid in predicting the inhibitory activity of new compounds and guide the design of more potent inhibitors. sums.ac.irinsilico.eu

Design Principles for Steroidal Aromatase Inhibitors Derived from this compound Research

Research on this compound and other steroidal aromatase inhibitors has contributed to the understanding of design principles for this class of drugs. Steroidal aromatase inhibitors are often designed as analogues of the natural substrate, androstenedione, allowing them to compete for the enzyme's active site. wikipedia.orgcaldic.com The design is often guided by the analysis of the steroid-binding environment within the aromatase enzyme, which has been elucidated through techniques like X-ray crystallography. nih.gov

Key design principles include incorporating structural features that promote planarity in the A and B rings, as this is crucial for interaction with the rigid core of the aromatase active site. researchgate.netcore.ac.uknih.gov Modifications at positions like C-4, C-6, and C-7 are explored to optimize binding affinity and interaction with specific pockets in the active site. researchgate.nettandfonline.com The irreversible inhibition mechanism of type I inhibitors like this compound, which involves metabolic activation by the enzyme to a reactive intermediate that binds covalently, is a significant design consideration. wikipedia.orgcaldic.comaacrjournals.org This mechanism requires the inhibitor to be a substrate analogue that can be processed by the enzyme's catalytic machinery. caldic.com

Affinity and Potency of this compound in Relation to Chemical Structure

This compound has demonstrated high affinity for the aromatase enzyme. aurak.ac.ae Its potency and affinity are directly related to its chemical structure, which allows it to bind competitively to the substrate-binding site of aromatase. pharmakb.comcaldic.com As a mechanism-based inhibitor, this compound requires the catalytic activity of aromatase to be converted into a reactive intermediate that then irreversibly inactivates the enzyme in a time-dependent manner. caldic.comaacrjournals.orgbioscientifica.com

Comparative studies with other steroidal aromatase inhibitors have provided insights into the relative potency and inactivation rates. In initial co-incubation studies with the substrate, this compound showed potent inhibition with an IC50 of 20.3 nM, compared to other inhibitors like exemestane (B1683764) and formestane (B1683765). caldic.com However, in pre-incubation studies evaluating time-dependent inactivation, this compound was found to be a slower inactivator compared to formestane and exemestane, with a half-life (t1/2) of 45.3 min. caldic.com Despite being a slower inactivator, this compound exhibited a high affinity for the enzyme, with a Ki of 2.0 nM. caldic.com

The structural modification at the 1-position with a methyl group and the presence of the 1,4-diene-3,17-dione structure are key features of this compound that contribute to its interaction with the aromatase active site and its irreversible inhibition mechanism.

Comparative Studies of Atamestane with Other Aromatase Inhibitors

Atamestane vs. Other Steroidal Aromatase Inhibitors (e.g., Exemestane (B1683764), Formestane (B1683765), 4-OHA, Plomestane)

Steroidal aromatase inhibitors are structurally related to the natural substrate androstenedione (B190577) and function as mechanism-based inactivators, also known as "suicide inhibitors," by irreversibly binding to the aromatase enzyme wikipedia.orgmims.comnih.govnih.govaacrjournals.org.

Comparative Efficacy in Aromatase Inhibition

This compound is described as a potent and specific steroidal irreversible inactivator of aromatase . While specific comparative efficacy data (e.g., IC50 values) for this compound against a comprehensive panel of other steroidal inhibitors like Exemestane, Formestane (4-OHA), and Plomestane (B1678897) were not extensively detailed in the search results, this compound is noted to be comparable in efficacy to other third-generation aromatase inhibitors in current clinical use . Formestane (4-OHA) was the first selective, type I steroidal aromatase inhibitor nih.gov. Exemestane is also an irreversible, steroidal aromatase inactivator of type I, structurally related to 4-androstenedione wikipedia.orgmims.comnih.gov. Plomestane was also under development as a steroidal, irreversible aromatase inhibitor iiab.mewikipedia.org.

Comparative Inactivation Kinetics

Steroidal aromatase inhibitors like this compound, Exemestane, and Formestane (4-OHA) function through irreversible inactivation of the aromatase enzyme wikipedia.orgwikipedia.orgmims.comnih.govnih.gov. This mechanism involves the inhibitor acting as a false substrate, being processed by the enzyme, and forming a reactive intermediate that binds covalently to the active site, leading to permanent inhibition wikipedia.orgmims.com. Studies have examined the effects of various aromatase inhibitors on aromatase protein levels in cells. Non-steroidal inhibitors like fadrozole (B1662666) and vorozole (B144775) caused time-dependent increases in aromatase protein, suggesting enzyme stabilization. This compound also showed some apparent effect in increasing aromatase protein, though to a lesser extent than non-steroidal inhibitors. In contrast, 4-OHA did not cause any change in aromatase protein levels, suggesting it might induce aromatase degradation aacrjournals.orgbioscientifica.comresearchgate.net.

Comparative Preclinical Efficacy in Tumor Models

Preclinical studies have investigated the efficacy of this compound and other aromatase inhibitors in tumor models. This compound and Plomestane (MDL-18962) were shown to be effective in rats with DMBA-induced mammary tumors nih.gov. 4-OHA and this compound have been shown to reverse estrogen-induced hyperplastic changes in the prostate in studies in cynomolgus monkeys nih.gov.

This compound vs. Non-Steroidal Aromatase Inhibitors (e.g., Letrozole (B1683767), Anastrozole (B1683761), Fadrozole, Vorozole)

Non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole, are also widely used and have a different mechanism of action compared to steroidal inhibitors aacrjournals.org. Fadrozole and Vorozole are also non-steroidal aromatase inhibitors wikipedia.orgnih.govwikipedia.org.

Differences in Mechanism of Aromatase Inhibition (Irreversible vs. Reversible)

A key difference between this compound (a steroidal inhibitor) and non-steroidal inhibitors like Letrozole and Anastrozole lies in their mechanism of action. This compound is an irreversible aromatase inactivator wikipedia.orgpharmakb.com. It binds permanently to the enzyme, preventing it from converting androgens into estrogen wikipedia.org. Non-steroidal inhibitors, such as Anastrozole and Letrozole, are competitive and selective inhibitors that bind reversibly to the heme group of the aromatase cytochrome P450 enzyme aacrjournals.orgwikipedia.orgwikipedia.orgmims.commims.comnih.gov. This reversible binding inhibits the enzyme's activity wikipedia.orgmims.com. Fadrozole is described as a selective, nonsteroidal aromatase inhibitor wikipedia.orgnih.gov. Vorozole is a triazole based competitive inhibitor of the aromatase enzyme wikipedia.org.

Comparative Clinical Outcomes

Clinical trials have compared this compound, often in combination with other therapies, to non-steroidal aromatase inhibitors like Letrozole. A phase 3 clinical trial compared this compound plus toremifene (B109984) versus Letrozole alone in postmenopausal women with advanced breast cancer. The primary objective was to assess if the combination could improve time to disease progression (TTP) compared to Letrozole. The study found that the median TTP was identical in both arms, at 11.2 months. Objective response rates were 30% for this compound plus toremifene and 36% for Letrozole ascopubs.orgresearchgate.netascopubs.orgnih.gov. This trial indicated that this compound in combination with toremifene was equally effective as Letrozole as a first-line therapy in advanced breast cancer ascopubs.orgascopubs.orgnih.gov.

While this compound was studied in a clinical trial for benign prostatic hypertrophy (BPH), it was found to be without effect in this indication nih.gov.

Data from the phase 3 trial comparing this compound + Toremifene (A+T) and Letrozole (L) in advanced breast cancer:

| Endpoint | This compound + Toremifene (A+T) | Letrozole (L) | Hazard Ratio (L/A+T) (95% CI) | P-value |

| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | <0.92 |

| Median Time to Treatment Failure (months) | 9.24 | 10.44 | 0.99 (0.92–1.06) | |

| Overall Survival (Hazard Ratio) | 0.98 (0.87–1.11) | |||

| Objective Response Rate | 30% | 36% | <0.1 |

*Data extracted from search results ascopubs.orgascopubs.orgnih.gov.

Impact on Aromatase Protein Levels

Research has explored the impact of this compound on aromatase protein levels in comparison to other aromatase inhibitors. In studies using JEG-3 cells, a human choriocarcinoma cell line, non-steroidal aromatase inhibitors like fadrozole, vorozole, and pentrozole were shown to cause time-dependent increases in aromatase protein levels, reaching approximately fourfold the control value after 24 hours. bioscientifica.com this compound, a steroidal aromatase inhibitor, also resulted in a time-dependent increase in aromatase protein, but to a significantly lesser extent compared to the non-steroidal inhibitors. bioscientifica.comresearchgate.net Another steroidal inhibitor, 4-hydroxyandrostenedione (4-OHA), showed no significant effects on aromatase protein levels in these cells. bioscientifica.comresearchgate.net

Further investigation in JEG-3 cells after forskolin (B1673556) induction of aromatase revealed that while the induced aromatase concentration decreased by about 50% 24 hours after forskolin removal, this compound prevented this reduction. bioscientifica.com In contrast, 4-OHA did not affect this reduction, while the addition of non-steroidal aromatase inhibitors led to significant increases in aromatase protein even without the inducer. bioscientifica.com These findings suggest that the increase in aromatase protein associated with aromatase inhibitors, including this compound to some degree, might be mediated by the stabilization of the enzyme and prevention of protein degradation. bioscientifica.comresearchgate.net Exemestane, another steroidal aromatase inhibitor, has been shown to significantly reduce aromatase protein levels by inducing its degradation, a mechanism different from that observed with this compound, anastrozole, and letrozole, which tend to stabilize the protein. aacrjournals.orgnih.gov

Head-to-Head Comparisons of this compound in Clinical Trial Settings

A multinational, randomized, double-blind, double-dummy phase 3 clinical trial compared this compound (500 mg per day) combined with toremifene (60 mg per day) against letrozole (2.5 mg per day) in postmenopausal women with estrogen and/or progesterone (B1679170) receptor-positive advanced breast cancer. researchgate.netascopubs.orgascopubs.orgnih.govonclive.com The primary objective was to assess if the combination of this compound and toremifene could improve time to disease progression (TTP) compared to letrozole alone. researchgate.netascopubs.orgascopubs.orgnih.gov

This trial concluded that the TTP for patients receiving this compound plus toremifene was identical to that for patients receiving letrozole, indicating that this combination was comparable in efficacy to letrozole as a first-line therapy in advanced breast cancer. ascopubs.orgascopubs.orgnih.gov Unlike findings in other trials, the addition of an antiestrogen (B12405530) (toremifene) did not decrease the efficacy of the aromatase inhibitor (this compound) in this study. ascopubs.orgascopubs.orgnih.gov

Comparative Effects of this compound on End-Organ Functions

Comparative studies, primarily in ovariectomized (OVX) rats, have investigated the effects of this compound on end-organ functions such as bone and lipid metabolism, in comparison to other endocrine therapies like letrozole, toremifene, and tamoxifen (B1202).

In OVX rats, a model for postmenopausal bone loss, femoral bone mineral density (BMD) decreased significantly after ovariectomy. ascopubs.org Compared to OVX controls, this compound treatment increased femoral BMD by 7.7%. ascopubs.org Toremifene and the combination of toremifene and this compound resulted in larger increases in femoral BMD (15.6% and 17.5%, respectively). ascopubs.org Notably, letrozole treatment in OVX rats resulted in femoral BMD similar to that of OVX controls, indicating it did not prevent bone loss in this model. ascopubs.orgresearchgate.net This suggests that unlike letrozole, this compound significantly prevents bone loss in OVX rats. ascopubs.orgresearchgate.net This bone-sparing effect of this compound in OVX rats was not blocked by the anti-androgen flutamide (B1673489) and appeared to be non-estrogenic. ascopubs.orgresearchgate.net

Regarding lipid profiles, studies in OVX rats showed that toremifene and the combination of toremifene and this compound significantly reduced serum cholesterol and low-density lipoprotein (LDL) levels compared to OVX controls. ascopubs.orgresearchgate.netnih.gov Specifically, toremifene caused a 58.8% reduction in serum cholesterol and an 83.5% reduction in serum LDL, while the combination resulted in 56.5% and 80.2% reductions, respectively. ascopubs.org In contrast, this compound alone had no significant effects on serum cholesterol or LDL levels in OVX rats. ascopubs.orgresearchgate.netnih.gov Letrozole treatment in OVX rats also showed lipid levels similar to those of OVX controls. ascopubs.orgresearchgate.net

In terms of uterine effects in OVX rats, this compound had no stimulatory effect on uterine weight compared to OVX controls, indicating the absence of an intrinsic estrogenic signal. ascopubs.orgresearchgate.netnih.gov Toremifene significantly increased uterine weight, and the combination with this compound did not differ from toremifene alone. ascopubs.orgresearchgate.netnih.gov

Data Tables

| Study Model | Treatment Group | Change in Femoral BMD (vs OVX control) | Change in Serum Cholesterol (vs OVX control) | Change in Serum LDL (vs OVX control) | Change in Uterine Weight (vs OVX control) | Source |

| OVX Rats | OVX Control | -12.9% (vs Intact) | - | - | - | ascopubs.org |

| OVX Rats | This compound | +7.7% | No significant effect | No significant effect | No stimulatory effect | ascopubs.orgnih.gov |

| OVX Rats | Toremifene | +15.6% | -58.8% | -83.5% | +69% | ascopubs.orgnih.gov |

| OVX Rats | This compound + Toremifene | +17.5% | -56.5% | -80.2% | Did not differ from Toremifene alone | ascopubs.orgnih.gov |

| OVX Rats | Letrozole | Similar to OVX control | Similar to OVX control | Similar to OVX control | Similar to OVX control | ascopubs.orgresearchgate.net |

| Clinical Trial Comparison (this compound + Toremifene vs Letrozole) | This compound + Toremifene | Letrozole | Hazard Ratio (LET/ATA+TOR) (95% CI) | P-value | Source |

| Median Time to Progression (months) | 11.2 | 11.2 | 1.00 (0.92–1.08) | < 0.92 | researchgate.netascopubs.orgascopubs.orgnih.gov |

| Median Time to Treatment Failure (months) | 9.24 | 10.44 | 0.99 (0.92–1.06) | 0.70 | ascopubs.orgnih.gov |

| Overall Survival (years) | 2.79 | 3.01 | 0.98 (0.87–1.11) | 0.76 | ascopubs.orgnih.gov |

| Objective Response Rate (%) | 30 | 36 | - | < 0.1 | researchgate.netascopubs.orgascopubs.orgnih.gov |

| Clinical Benefit Rate (%) | 52 | 54 | 1.08 (0.83–1.41) | 0.56 | ascopubs.org |

Resistance Mechanisms and Future Research Directions for Atamestane

Mechanisms of Resistance to Aromatase Inhibitors and Potential Relevance to Atamestane

Resistance to aromatase inhibitors is a complex phenomenon involving diverse mechanisms. nih.gov These can include inherent tumor insensitivity to estrogen, ineffective inhibition of aromatase, alternative sources of estrogenic hormones, activation of non-endocrine signaling pathways, enhanced cell survival, and the selection of hormone-insensitive cellular clones during treatment. nih.gov

Ineffective aromatase inhibition can occur due to factors such as poor drug potency, adverse pharmacokinetics, compensatory endocrine loops, and altered aromatase phenotype. nih.gov While third-generation AIs are potent and can often suppress circulating estrogens to undetectable levels, ineffective suppression is still a possible cause of resistance in some cases. nih.gov High levels of aromatase may prevent effective blockade by inhibitors. nih.gov